(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
Description
(Z)-3-((4-Bromo-2-fluorophenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with a 3-methoxyphenyl group and an amino-linked 4-bromo-2-fluorophenyl moiety. The Z-configuration of the acrylonitrile backbone ensures spatial alignment critical for intermolecular interactions, such as π-π stacking and hydrogen bonding. Its unique substitution pattern—combining electron-withdrawing (bromo, fluoro) and electron-donating (methoxy) groups—suggests tunable electronic properties for targeted applications.
Properties
IUPAC Name |
(Z)-3-(4-bromo-2-fluoroanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN3OS/c1-25-15-4-2-3-12(7-15)18-11-26-19(24-18)13(9-22)10-23-17-6-5-14(20)8-16(17)21/h2-8,10-11,23H,1H3/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPKKWXRJSKSIE-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)Br)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a compound that belongs to a class of thiazole derivatives, which have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its role in various biological activities. The presence of both bromine and fluorine substituents on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets. The methoxy group on the phenyl ring can also play a role in modulating the compound's activity through electronic effects.
Anticancer Activity
Numerous studies have highlighted the potential anticancer properties of thiazole derivatives. For instance, thiazole compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analyses suggest that the presence of electron-donating groups and specific substitutions on the thiazole ring are critical for enhancing anticancer activity.
- Cytotoxicity : In vitro studies have shown that compounds with similar structural motifs exhibit IC50 values in the low micromolar range against cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia). For example, compounds with thiazole rings showed IC50 values ranging from 1.61 to 1.98 µg/mL .
- Mechanism of Action : The proposed mechanisms include the inhibition of anti-apoptotic proteins such as Mcl-1, leading to increased apoptosis in cancer cells . Molecular dynamics simulations indicate that these compounds interact with target proteins primarily through hydrophobic contacts, suggesting a potential pathway for drug design.
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties against a range of pathogens.
- Minimum Inhibitory Concentration (MIC) : Studies indicate that certain thiazole derivatives exhibit potent antimicrobial activity with MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : The ability of these compounds to inhibit biofilm formation further underscores their potential as therapeutic agents against resistant bacterial strains.
Structure-Activity Relationship (SAR)
The SAR studies conducted on thiazole derivatives reveal that specific substitutions significantly impact biological activity:
| Compound Feature | Effect on Activity |
|---|---|
| Electron-donating groups | Enhance cytotoxicity against cancer cells |
| Halogen substitutions | Increase lipophilicity and bioactivity |
| Thiazole ring presence | Essential for cytotoxic and antimicrobial effects |
Case Studies
Several case studies have documented the synthesis and biological evaluation of compounds similar to this compound:
- Synthesis and Evaluation : A study synthesized various thiazole derivatives and assessed their antiproliferative effects across multiple cancer cell lines, demonstrating significant growth inhibition compared to standard treatments like doxorubicin .
- Comparative Analysis : Another investigation compared different thiazole-based compounds, revealing that those with specific substituents exhibited enhanced activity against both cancerous cells and bacterial strains .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antitumor and antimicrobial properties. Research indicates that structural modifications in similar compounds can enhance their biological activities, making this compound a candidate for further investigation in drug development.
Antitumor Activity
Studies have shown that thiazole derivatives exhibit promising anticancer properties. For instance, certain thiazole-integrated compounds have demonstrated significant growth-inhibitory effects against various cancer cell lines, including HT29 and MCF-7, with IC50 values indicating potent activity . The presence of electron-withdrawing groups like bromine enhances the anticancer efficacy of these compounds.
Antimicrobial Activity
Compounds similar to (Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile have also been evaluated for their antimicrobial properties. For example, thiazole derivatives have shown good to moderate activity against several bacterial strains, with some exhibiting superior efficacy compared to standard antibiotics . The incorporation of specific functional groups is crucial for enhancing antimicrobial activity.
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of thiazole-containing compounds is essential for optimizing their pharmacological profiles. Research has highlighted the importance of specific substituents on the thiazole ring and adjacent aromatic systems in influencing biological activity. For example, studies indicate that the presence of halogens and methoxy groups can significantly impact the binding affinity and efficacy of these compounds against various biological targets .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. The compound's reactivity is attributed to its functional groups, which facilitate various chemical transformations typical of acrylonitrile derivatives and amines.
Case Study 1: Anticancer Activity
A recent study evaluated a series of thiazole derivatives for their anticancer potential. One derivative exhibited an IC50 value of 5.71 μM against breast cancer cells, outperforming the standard drug 5-fluorouracil . This underscores the therapeutic potential of thiazole-based compounds in cancer treatment.
Case Study 2: Antimicrobial Efficacy
Research on imidazotriazole-incorporated thiazoles demonstrated significant antibacterial activity against Staphylococcus epidermidis, suggesting that structural modifications can lead to enhanced antimicrobial properties . Such findings highlight the versatility of thiazole derivatives in developing new antimicrobial agents.
Chemical Reactions Analysis
Acrylonitrile Moiety
The acrylonitrile group participates in:
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Nucleophilic Additions : Reacts with amines (e.g., hydrazines) to form pyrazoline derivatives.
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Hydrolysis : Converts to carboxylic acids or amides under acidic/basic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O or NaOH/EtOH) .
Thiazole Ring
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Electrophilic Substitution : Bromination or nitration occurs at the 5-position of the thiazole ring under mild conditions (e.g., NBS in DCM) .
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Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems.
Halogenated Aromatic System
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Nucleophilic Aromatic Substitution (SNAr) : The 4-bromo substituent undergoes substitution with amines or alkoxides in polar aprotic solvents (e.g., DMSO, 80–120°C).
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Suzuki-Miyaura Cross-Coupling : Reacts with arylboronic acids to form biaryl systems using Pd(PPh<sub>3</sub>)<sub>4</sub> as a catalyst.
Reaction Optimization Data
The table below summarizes critical reaction parameters and outcomes:
Stability and Side Reactions
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Photodegradation : The acrylonitrile group undergoes [2+2] cycloaddition under UV light, forming dimers (confirmed by LC-MS) .
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Oxidation : The thiazole sulfur oxidizes to sulfoxide or sulfone derivatives with mCPBA or H<sub>2</sub>O<sub>2</sub>/AcOH .
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Thermal Decomposition : Degrades above 200°C, releasing HCN (detected via TGA-MS).
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally related acrylonitrile derivatives, focusing on substituent effects, synthesis yields, and physicochemical properties. Data are compiled from peer-reviewed studies (Table 1).
Substituent Variations on the Thiazole Ring
- Compound A: (Z)-3-((3-Chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile () Features a 4-nitrophenyl-thiazole and chloro-methylphenylamino group. The nitro group enhances electrophilicity but reduces solubility compared to the target compound’s methoxy group .
Amino-Linked Aromatic Group Modifications
Compound C : (Z)-3-(3-Methoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)acrylonitrile ()
- Compound D: (2Z)-2-[4-(4-Fluorophenyl)thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile () Replaces the amino group with a hydroxyl-methoxyphenyl chain, altering hydrogen-bonding capacity and solubility .
Key Findings
Electron-Withdrawing vs. Electron-Donating Groups :
- Bromo and fluoro substituents (target compound) may enhance electrophilicity and binding to electron-rich biological targets, whereas methoxy/ethoxy groups (Compound B) improve solubility .
- Nitro groups (Compound A) increase molecular weight and polarity but reduce metabolic stability .
Synthetic Feasibility :
- Yields for acrylonitrile derivatives range from 46% to 88% (), influenced by steric hindrance and substituent reactivity. The target compound’s synthesis may face challenges due to its bulky bromo-fluoro group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
